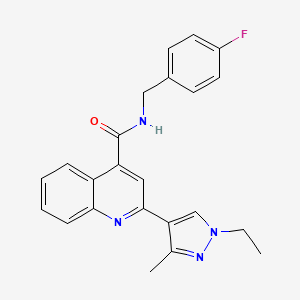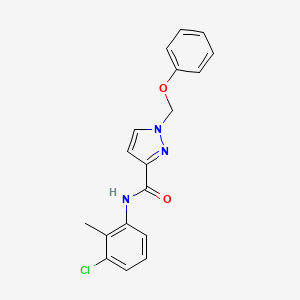
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROBENZYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the class of quinolinecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROBENZYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the pyrazole and fluorobenzyl groups. Common reagents and catalysts used in these reactions include:
Quinoline synthesis: Friedländer synthesis or Skraup synthesis.
Pyrazole introduction: Cyclization reactions involving hydrazines and 1,3-diketones.
Fluorobenzyl group addition: Nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROBENZYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline or pyrazole rings.
Common Reagents and Conditions
Oxidizing agents: m-Chloroperbenzoic acid, potassium permanganate.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROBENZYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinolinecarboxamides: A class of compounds with similar structures and potential biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring, known for their diverse pharmacological properties.
Fluorobenzyl derivatives: Compounds with the fluorobenzyl group, often used in medicinal chemistry for their enhanced biological activity.
Uniqueness
2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROBENZYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H21FN4O |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-(1-ethyl-3-methylpyrazol-4-yl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C23H21FN4O/c1-3-28-14-20(15(2)27-28)22-12-19(18-6-4-5-7-21(18)26-22)23(29)25-13-16-8-10-17(24)11-9-16/h4-12,14H,3,13H2,1-2H3,(H,25,29) |
InChI Key |
IKXJGLMLSPKXQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B10941456.png)
![2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10941459.png)
![2-chloro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10941461.png)
![2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10941470.png)
![N-(4-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10941478.png)
![Methyl 2-(4-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10941482.png)
![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-methylbenzamide](/img/structure/B10941486.png)

![6-bromo-N-(2-chloro-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10941498.png)

![2-[(4,5-dibromothiophen-2-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B10941515.png)
![1-(difluoromethyl)-5-methyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B10941526.png)
![2-{[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10941530.png)
![1,1'-(2,5-Dimethylpiperazine-1,4-diyl)bis[2-(4-chlorophenoxy)ethanone]](/img/structure/B10941543.png)
